molecular formula C19H28N2O7S2 B10935156 2-Ethyl 4-propan-2-yl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

2-Ethyl 4-propan-2-yl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B10935156
M. Wt: 460.6 g/mol
InChI Key: LYWVEONYTKWJAU-UHFFFAOYSA-N
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Description

2-ETHYL 4-ISOPROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL 4-ISOPROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, introduction of the isopropyl and ethyl groups, and the attachment of the piperidylcarbonylamino group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters could be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL 4-ISOPROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction could produce alcohols or alkanes, and substitution reactions might introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism by which 2-ETHYL 4-ISOPROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, which can modulate the activity of its targets and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.

    Sulfonyl Compounds: Molecules containing the sulfonyl group, which can influence reactivity and biological activity.

Uniqueness

2-ETHYL 4-ISOPROPYL 3-METHYL-5-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C19H28N2O7S2

Molecular Weight

460.6 g/mol

IUPAC Name

2-O-ethyl 4-O-propan-2-yl 3-methyl-5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H28N2O7S2/c1-6-27-19(24)15-12(4)14(18(23)28-11(2)3)17(29-15)20-16(22)13-7-9-21(10-8-13)30(5,25)26/h11,13H,6-10H2,1-5H3,(H,20,22)

InChI Key

LYWVEONYTKWJAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C)C(=O)OC(C)C)C

Origin of Product

United States

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